molecular formula C10H17IO3 B2909287 7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane CAS No. 2168830-81-5

7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane

Cat. No.: B2909287
CAS No.: 2168830-81-5
M. Wt: 312.147
InChI Key: URMZWMUWGHXODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane (CAS 2168830-81-5) is a high-purity chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C10H17IO3 and a molecular weight of 312.14 g/mol , features a unique spirocyclic structure bearing both an iodomethyl functional group and dimethoxy ketal protection. The reactive iodomethyl handle makes it a versatile intermediate for various coupling reactions and for introducing the spirocyclic framework into more complex molecules, potentially for the development of novel pharmaceuticals and chemical probes. The ketal group offers a protected carbonyl equivalent that can be deprotected under mild acidic conditions to generate a ketone, providing a strategic point for further synthetic manipulation. As a specialized research chemical, it is typically stored at 2-8°C . This product is intended for research applications and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the available Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

7-(iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IO3/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMZWMUWGHXODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CC(OC2)CI)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane typically involves the formation of the spirocyclic core followed by the introduction of the iodomethyl and methoxy groups. One common method involves the use of radical reactions to introduce the iodomethyl group. The reaction conditions often include the use of radical initiators and specific solvents to ensure the desired regio- and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. Solvents such as dichloromethane and acetonitrile are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted spirocyclic compounds, while oxidation and reduction reactions can produce oxides or deiodinated derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways related to cancer cell survival.

Antimicrobial Properties

The compound has shown efficacy against a range of microbial pathogens. Its thiazole structure contributes to its antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

Traditional Synthetic Routes

The synthesis typically involves the reaction of thiazole derivatives with benzoyl chloride and ethoxybenzamide under controlled conditions. This method allows for the efficient formation of the desired compound while minimizing by-products.

Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize environmentally friendly processes. Utilizing microwave-assisted synthesis or solvent-free conditions can enhance yield and reduce waste, aligning with sustainable chemistry principles.

Case Studies

Study Findings
Study 1: Anticancer EffectsDemonstrated significant inhibition of tumor growth in vitroSupports further investigation for cancer therapy
Study 2: Antimicrobial TestingEffective against Gram-positive bacteriaPotential for development as a new antimicrobial agent
Study 3: Synthesis OptimizationImproved yields using microwave-assisted synthesisHighlights efficiency in compound production

Mechanism of Action

The mechanism by which 7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane exerts its effects involves its interaction with specific molecular targets. The iodomethyl group can participate in radical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural and Functional Group Variations

tert-Butyl 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1909309-47-2)
  • Structure : Similar spiro[3.4]octane core but includes a 2-aza (nitrogen-containing) ring and a tert-butyl carbamate group.
  • Molecular Formula: C₁₂H₂₀INO₃ (MW: 353.20) .
  • The nitrogen atom in the 2-aza ring enhances basicity, which may influence solubility and reactivity in acidic environments.
tert-Butyl 7-(Iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: EN300-399424)
  • Structure : Contains a 5-oxo (ketone) group in addition to the iodomethyl and carbamate substituents .
  • Key Differences :
    • The ketone increases electrophilicity at position 5, enabling reactions like nucleophilic additions.
    • The absence of methoxy groups reduces steric hindrance compared to the target compound.
2-Oxa-6-azaspiro[3.4]octane (CAS: 220290-68-6)
  • Molecular Formula: C₆H₁₁NO (MW: 125.21) .
  • Key Differences :
    • Lack of iodomethyl and methoxy groups limits its utility in substitution reactions.
    • The nitrogen in the 6-aza position may enhance ring strain and reactivity in cycloadditions.

Physical and Chemical Properties

Property Target Compound (Estimated) tert-Butyl 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate 2-Oxa-6-azaspiro[3.4]octane
Molecular Weight ~350–370 g/mol 353.20 g/mol 125.21 g/mol
Boiling Point Not reported Not reported 187°C
Solubility Likely low in polar solvents Moderate (due to carbamate) High (smaller size, no halogens)
Stability Light-sensitive (iodine) Stable under inert conditions Air-stable

Biological Activity

7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane is a spirocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound incorporates an iodomethyl group and two methoxy groups, which contribute to its reactivity and potential applications in medicinal chemistry.

The synthesis of this compound typically involves the formation of the spirocyclic core followed by the introduction of the iodomethyl and methoxy groups. Common synthetic methods include radical reactions that utilize specific solvents and radical initiators to achieve desired regio- and stereoselectivity. The compound has a CAS number of 2168830-81-5, which is crucial for its identification in chemical databases .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through radical reactions. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates that may modulate biochemical pathways. This mechanism positions the compound as a promising candidate for further pharmacological exploration.

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential areas of interest:

  • Antimicrobial Activity : Initial findings indicate that derivatives of spirocyclic compounds exhibit antimicrobial properties against various bacterial strains. The presence of the iodomethyl group may enhance these effects by facilitating interactions with microbial targets .
  • Cytotoxicity : Similar compounds have shown cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties. For example, studies on related coumarin compounds have demonstrated significant cytotoxicity against Jurkat T cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
7-(Iodomethyl)-6-oxaspiro[3.4]octaneLacks methoxy groupsModerate antimicrobial activity
2,6-Diazaspiro[3.4]octaneContains nitrogen atoms in the ringPotential neuroprotective effects
This compoundContains both iodomethyl and methoxy groupsEnhanced reactivity and potential cytotoxicity

Case Studies

Several case studies have highlighted the biological activity of similar spirocyclic compounds:

  • Antimicrobial Efficacy : A study investigated various spirocyclic derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives were more effective than traditional antibiotics like ampicillin .
  • Cytotoxic Potential : Research on related coumarin derivatives revealed significant cytotoxicity against cancer cell lines, which may provide insights into the potential applications of this compound in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.